

# Biological function of AM (22-52) C-terminal fragment

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## Compound of Interest

Compound Name: *Adrenomedullin (AM) (22-52), human*

Cat. No.: *B15623214*

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## Clarification of Terminology: AM (22-52) vs. PAMP

It is crucial to clarify a common point of confusion regarding the terminology used in the topic. Adrenomedullin (AM) (22-52) and Proadrenomedullin N-terminal 20 Peptide (PAMP) are two distinct peptides derived from the same precursor, proadrenomedullin, but they have different amino acid sequences and distinct biological functions.

- Adrenomedullin (22-52), also known as AM (22-52), is a C-terminal fragment of adrenomedullin. It is primarily recognized as an antagonist of the adrenomedullin receptors, blocking the effects of the full-length adrenomedullin peptide.
- Proadrenomedullin N-terminal 20 Peptide (PAMP) is derived from the N-terminal region of the proadrenomedullin precursor. It is a bioactive peptide with its own specific functions, including antimicrobial activities and acting as an agonist for the atypical chemokine receptor ACKR3/CXCR7.

This guide will provide an in-depth technical overview of the biological functions of both of these peptides in separate sections to ensure clarity and accuracy for researchers, scientists, and drug development professionals.

## Section 1: Adrenomedullin (22-52) C-Terminal Fragment

## Introduction

Adrenomedullin (AM) (22-52) is a truncated form of the potent vasodilator peptide, adrenomedullin. Lacking the N-terminal ring structure essential for receptor activation, AM (22-52) functions as a competitive antagonist at adrenomedullin receptors (AM1 and AM2).[1][2] Its ability to block the physiological effects of AM makes it a valuable tool in studying the biological roles of adrenomedullin and a potential therapeutic agent in conditions characterized by excessive AM activity.

## Biological Function: Antagonism of Adrenomedullin Receptors

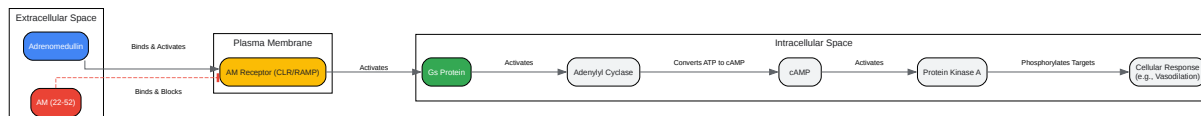
The primary biological function of AM (22-52) is the competitive antagonism of adrenomedullin receptors. These receptors are heterodimers composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP), either RAMP2 (forming the AM1 receptor) or RAMP3 (forming the AM2 receptor).[3] By binding to these receptors without activating them, AM (22-52) blocks the binding of the endogenous ligand, adrenomedullin, thereby inhibiting its downstream signaling pathways.

The antagonistic effects of AM (22-52) have been demonstrated in various physiological contexts, including:

- **Vasodilation:** AM (22-52) can reverse the vasodilator effects of adrenomedullin.[4]
- **cAMP Production:** It inhibits the AM-induced accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger in AM signaling.[4][5]
- **Cellular Secretion:** It has been shown to modulate basal and stimulated secretion of certain hormones from adrenocortical cells, although its selectivity in this context has been questioned.[6]

## Signaling Pathway Blockade

Adrenomedullin typically signals through Gs protein-coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. AM (22-52) competitively binds to the AM receptor, preventing the binding of adrenomedullin and subsequent Gs protein activation, thereby blocking the entire downstream signaling cascade.



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**Caption:** Signaling pathway blockade by AM (22-52).

## Quantitative Data

The antagonist potency of AM (22-52) has been quantified in various experimental systems. The following table summarizes key quantitative data.

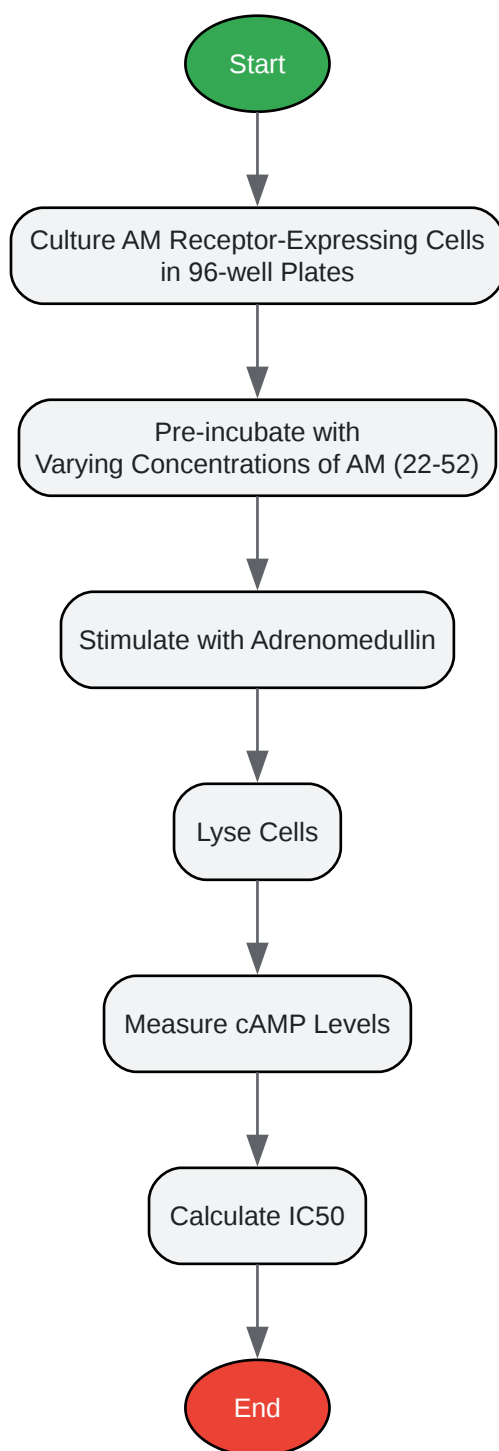
Parameter	Value	Cell/System	Receptor	Reference
IC50	85 nM	HEK-293 cells	Bovine AM2 (CLR/RAMP3)	[5]
IC50	7.6 nM	Rat L6 myoblasts	Rat AM1 (CLR/RAMP2)	[5]
IC50	$6.6 \times 10^{-9}$ M	Rat epididymal membranes	AM Receptor	[2]
Kd	5 $\mu$ M	AM1 receptor extracellular domain	AM1 (CLR/RAMP2)	[7]

## Experimental Protocols

### 1.5.1 Functional Antagonism Assay (cAMP Accumulation)

This protocol is designed to measure the ability of AM (22-52) to inhibit adrenomedullin-stimulated cAMP production in cultured cells.

- **Cell Culture:** Culture cells expressing adrenomedullin receptors (e.g., COS-7 cells transfected with CLR and RAMP2/3, or a cell line with endogenous receptors) in 96-well plates until confluent.<sup>[7]</sup>
- **Pre-incubation with Antagonist:** Wash the cells with serum-free media and pre-incubate with varying concentrations of AM (22-52) for 15-30 minutes at 37°C.<sup>[7]</sup>
- **Stimulation with Agonist:** Add a fixed concentration of adrenomedullin (typically at its EC50 or EC80 concentration) to the wells and incubate for an additional 15 minutes at 37°C. Include a positive control with forskolin (an adenylyl cyclase activator).<sup>[7]</sup>
- **Cell Lysis and cAMP Measurement:** Aspirate the media and lyse the cells using the buffer provided in a commercial cAMP assay kit (e.g., AlphaScreen or HTRF).
- **Data Analysis:** Measure cAMP levels according to the manufacturer's protocol. Plot the cAMP concentration against the log concentration of AM (22-52) to determine the IC50 value.



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**Caption:** Workflow for a functional antagonism assay.

## 1.5.2 Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of AM (22-52) for the adrenomedullin receptor.

- **Membrane Preparation:** Prepare cell membranes from tissues or cultured cells expressing adrenomedullin receptors.
- **Assay Setup:** In a 96-well plate, combine the cell membranes with a fixed concentration of radiolabeled adrenomedullin (e.g.,  $^{125}\text{I}$ -AM) and varying concentrations of unlabeled AM (22-52).<sup>[2]</sup>
- **Incubation:** Incubate the mixture for a defined period (e.g., 18-24 hours) at a specific temperature (e.g., 4°C) to allow binding to reach equilibrium.<sup>[2]</sup>
- **Separation of Bound and Free Ligand:** Separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter, followed by washing with cold buffer.
- **Quantification:** Measure the radioactivity retained on the filters using a gamma counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of AM (22-52) to determine the IC<sub>50</sub>, which can be converted to a K<sub>i</sub> (inhibition constant).

## Section 2: Proadrenomedullin N-terminal 20 Peptide (PAMP)

### Introduction

Proadrenomedullin N-terminal 20 Peptide (PAMP) is a 20-amino acid peptide that is co-secreted with adrenomedullin.<sup>[8]</sup> Unlike AM (22-52), PAMP is a bioactive peptide with distinct physiological roles, including antimicrobial activity and the ability to act as an agonist at the atypical chemokine receptor ACKR3 (also known as CXCR7).<sup>[8][9][10][11]</sup>

### Biological Functions

PAMP exhibits a range of biological activities, with two of the most well-characterized being its antimicrobial effects and its role as a ligand for the ACKR3 receptor.

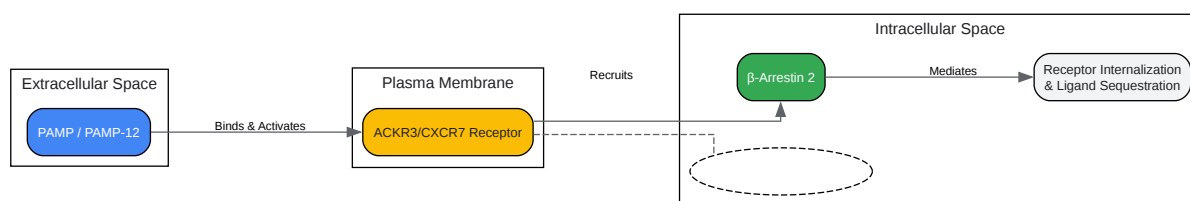
- **Antimicrobial Activity:** PAMP displays broad-spectrum antimicrobial activity against various bacterial strains.<sup>[8][12]</sup> Its mechanism of action is believed to involve translocation into the

bacterial cytoplasm and binding to bacterial DNA, rather than membrane disruption.[8][12]

- **ACKR3/CXCR7 Agonism:** PAMP, and particularly its processed form PAMP-12, acts as an agonist for the atypical chemokine receptor ACKR3.[9][10][11] This interaction leads to  $\beta$ -arrestin recruitment and receptor internalization, but does not typically induce classical G-protein signaling.[9][10][11]
- **Cardiovascular and Neuromodulatory Effects:** PAMP has also been implicated in the regulation of blood pressure and catecholamine release, as well as possessing neuromodulatory functions.[13]

## Signaling Pathway: ACKR3-Mediated $\beta$ -Arrestin Recruitment

Upon binding of PAMP (or PAMP-12) to the ACKR3 receptor, a conformational change is induced that promotes the recruitment of  $\beta$ -arrestin 2 to the intracellular domains of the receptor. This leads to receptor internalization and sequestration of the ligand, effectively acting as a scavenger mechanism. Unlike typical GPCR signaling, this interaction does not activate G-protein-mediated downstream pathways like ERK phosphorylation.[9][10][11]



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**Caption:** PAMP signaling through the ACKR3 receptor.

## Quantitative Data

### 2.4.1 Antimicrobial Activity

The antimicrobial potency of PAMP is typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Microorganism	MIC (μM)	Reference
Escherichia coli	4-32	<a href="#">[8]</a> <a href="#">[12]</a>
Staphylococcus aureus	4-32	<a href="#">[8]</a> <a href="#">[12]</a>
Gram-negative bacteria	4-32	<a href="#">[8]</a> <a href="#">[12]</a>

### 2.4.2 ACKR3 Receptor Activity

The agonist activity of PAMP and its derivatives at the ACKR3 receptor is quantified by measuring their ability to induce  $\beta$ -arrestin 2 recruitment.

Peptide	EC50 ( $\beta$ -arrestin 2 recruitment)	Cell Line	Reference
PAMP	> 10 μM	HEK cells	<a href="#">[9]</a>
PAMP-12	839 nM	HEK cells	<a href="#">[9]</a>
Adrenomedullin	≈ 5-10 μM	HEK cells	<a href="#">[9]</a>

## Experimental Protocols

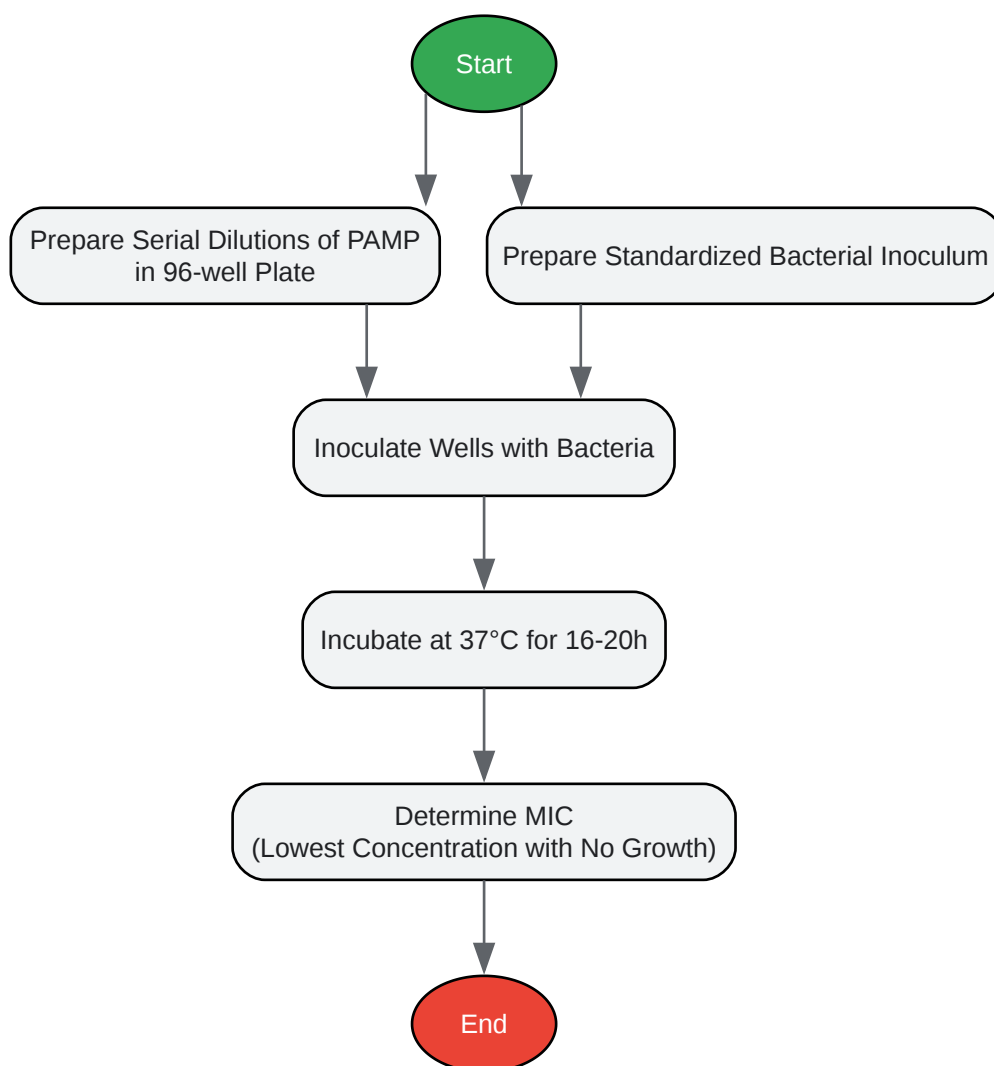
### 2.5.1 Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

- **Peptide Preparation:** Prepare a stock solution of PAMP and perform serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[\[14\]](#)[\[15\]](#)
- **Bacterial Inoculum Preparation:** Grow the bacterial strain to be tested to the mid-logarithmic phase and dilute it to a standardized concentration (e.g.,  $5 \times 10^5$  CFU/mL).[\[14\]](#)



- Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the PAMP dilutions. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 16-20 hours.[16]
- MIC Determination: The MIC is the lowest concentration of PAMP at which no visible bacterial growth is observed.[15]



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**Caption:** Workflow for antimicrobial susceptibility testing.

## 2.5.2 $\beta$ -Arrestin 2 Recruitment Assay

This protocol is used to measure the recruitment of  $\beta$ -arrestin 2 to the ACKR3 receptor upon stimulation with PAMP.

- Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding for ACKR3 and a  $\beta$ -arrestin 2 biosensor system (e.g., NanoBRET, BRET, or FRET-based).  
[17]
- Cell Plating: Plate the transfected cells in a 96-well plate and grow overnight.
- Ligand Stimulation: Treat the cells with varying concentrations of PAMP or its derivatives.
- Signal Detection: Measure the resonance energy transfer signal using a plate reader at specific time points after ligand addition.
- Data Analysis: The increase in the BRET/FRET signal corresponds to the recruitment of  $\beta$ -arrestin 2 to the receptor. Plot the signal against the log concentration of the peptide to determine the EC50 value.[18]

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